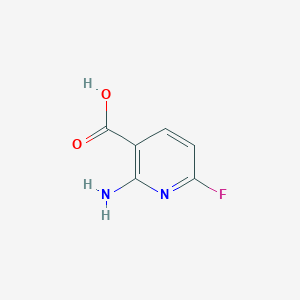

2-Amino-6-fluoronicotinic acid

Description

2-Amino-6-fluoronicotinic acid (CAS: 1393584-80-9) is a fluorinated nicotinic acid derivative with the molecular formula C₆H₅FN₂O₂ and a molecular weight of 156.11 g/mol . Its structure features a pyridine ring substituted with an amino group at position 2 and a fluorine atom at position 6, alongside a carboxylic acid group at position 2. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antibacterial agents .

Properties

Molecular Formula |

C6H5FN2O2 |

|---|---|

Molecular Weight |

156.11 g/mol |

IUPAC Name |

2-amino-6-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H5FN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H2,8,9)(H,10,11) |

InChI Key |

OTBJEALSRAEIEH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)N)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

- Positional Isomerism: Shifting the amino group (e.g., 4-amino-6-fluoronicotinic acid) alters hydrogen bonding and electronic distribution, impacting binding affinity in drug design .

- Halogen Substitution : Replacing fluorine with chlorine (e.g., 6-chloro-5-fluoronicotinic acid) increases molecular weight and lipophilicity, favoring herbicidal activity .

- Ester Derivatives: Methyl esters like 86724-85-8 enhance solubility in organic solvents, facilitating reactions in non-aqueous media .

Physicochemical Properties

- Melting Points: 2-Aminonicotinic acid (unfluorinated analog) melts at 295–297°C , whereas fluorinated analogs generally exhibit lower melting points due to reduced crystallinity.

- Solubility : The carboxylic acid group confers water solubility, but fluorination and methylation (e.g., 1256789-18-0 ) reduce polarity, enhancing membrane permeability .

Research Findings and Trends

- Kinase Inhibitors: Fluorine’s electronegativity in this compound enhances binding to ATP pockets in kinases, a feature exploited in cancer therapeutics .

- Antibacterial Agents: The amino group facilitates hydrogen bonding with bacterial enzymes, while fluorine minimizes metabolic degradation .

- Comparative Reactivity : Methyl esters (e.g., 86724-85-8 ) show faster reaction kinetics in peptide couplings compared to carboxylic acid forms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Amino-6-fluoronicotinic acid, and how do reaction conditions influence product purity?

- Methodological Answer : Two primary strategies are employed for synthesizing fluorinated nicotinic acid derivatives:

Direct Fluorination : Introducing fluorine during the amino acid synthesis using fluorinating agents (e.g., Selectfluor® or DAST). This approach requires precise control of temperature (e.g., 0–5°C for DAST reactions) to minimize side reactions .

Post-Synthetic Modification : Functionalizing pre-existing nicotinic acid derivatives via nucleophilic aromatic substitution (SNAr). For example, replacing a chlorine or hydroxyl group at the 6-position with fluorine using KF or CsF under anhydrous conditions .

- Key Considerations :

- Purity is influenced by solvent choice (e.g., DMF enhances SNAr reactivity but may require rigorous purification).

- Catalysts like Cu(I) or Pd can improve regioselectivity in multi-step syntheses .

Q. Which analytical techniques are most effective for characterizing this compound, and how should they be optimized?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution patterns. Chemical shifts between -100 to -150 ppm (vs. CFCl₃) are typical for aromatic fluorides .

- HPLC-MS : Reverse-phase C18 columns with a gradient of acetonitrile/water (+0.1% formic acid) resolve impurities. MS in negative ion mode detects the deprotonated molecular ion (e.g., [M-H]⁻ at m/z 170) .

- Elemental Analysis : Validate stoichiometry (C₆H₅FN₂O₂) with ≤0.3% deviation for C, H, N .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcome in the synthesis of this compound derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce enantioselectivity during cyclization steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving stereochemical control .

- Case Study : A 2024 study demonstrated that adjusting pH to 8–9 during fluorination reduces racemization by stabilizing the amino group’s protonation state .

Q. What methodologies resolve contradictions in reported biological activities of fluorinated nicotinic acid derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Apply factor analysis (e.g., FASGAI descriptors) to correlate electronic (e.g., Hammett σ) and steric parameters with bioactivity .

- Comparative Meta-Analysis : Pool data from heterogeneous studies (e.g., antimicrobial assays) and normalize using standardized protocols (e.g., CLSI guidelines) .

- Example : Discrepancies in MIC values for E. coli (reported range: 8–64 µg/mL) may arise from differences in bacterial strain viability or assay pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.